
Ro4987655
Overview
Description
Mechanism of Action
Target of Action
RO4987655, also known as CH4987655, is an orally active and highly selective small-molecule inhibitor . The primary targets of this compound are MEK1 and MEK2, key enzymes of the mitogen-activated protein kinase (MAPK) signaling pathway .
Mode of Action
this compound potently inhibits the activation of the MAPK signaling pathway, which is involved in cellular proliferation and differentiation . It does this by inhibiting MEK1/2, thereby preventing the phosphorylation of extracellular signal-regulated kinase (ERK) .
Biochemical Pathways
The MAPK pathway, including the Ras/Raf/MEK/ERK signaling cascade, is one of the most important pathways involved in cellular proliferation and differentiation . Dysregulation of this pathway has been implicated in many forms of cancer . By inhibiting MEK1/2, this compound disrupts this pathway, potentially slowing tumor growth .
Pharmacokinetics
this compound is rapidly absorbed with a maximum concentration time (t max) of approximately 1 hour . The exposure to the drug is dose-proportional from 0.5 to 4 mg . The disposition of the drug is biphasic with a terminal half-life of approximately 25 hours . The intersubject variability is low, 9% to 23% for maximum concentration (C max) and 14% to 25% for area under the curve (AUC) .
Result of Action
The inhibition of pERK by this compound is exposure-dependent and greater than 80% inhibition is observed at higher doses . This results in a decrease in tumor cell proliferation, as evidenced by changes in Ki-67 expression . In some cases, single-agent oral administration of this compound has resulted in complete tumor regressions in xenograft models .
Biochemical Analysis
Biochemical Properties
RO4987655 plays a significant role in biochemical reactions by inhibiting MEK . MEK is a part of the MAPK signaling pathway, which is involved in cellular proliferation and differentiation . By inhibiting MEK, this compound can potentially disrupt this pathway and affect the growth and differentiation of cells .
Cellular Effects
In terms of cellular effects, this compound has been observed to have antitumor activity in patients with advanced solid tumors . It has been shown to reduce ERK phosphorylation among all cohorts . The effects of this compound can vary depending on the type of cell and the specific cellular processes involved .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting MEK . This inhibition disrupts the MAPK signaling pathway, which can lead to changes in cell growth and differentiation . The exact nature of these changes can depend on a variety of factors, including the type of cell and the specific cellular processes involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For example, it has been found that the inhibitory effects of this compound on pERK in peripheral blood mononuclear cells (PBMCs) increase in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For example, in a phase I study, it was found that the maximum tolerated dose (MTD) of this compound was 8 mg/day . At this dosage, this compound was found to be well-tolerated and showed a favorable pharmacokinetic/pharmacodynamic profile .
Metabolic Pathways
This compound is involved in the MAPK signaling pathway . By inhibiting MEK, it can potentially disrupt this pathway and affect the metabolism of cells .
Preparation Methods
Ro-4987655 is synthesized through a series of chemical reactions involving various reagents and conditionsThe final product is obtained through purification and crystallization processes .
Industrial production methods for Ro-4987655 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced as a crystalline solid and can be stored at -20°C for long-term stability .
Chemical Reactions Analysis
Ro-4987655 undergoes several types of chemical reactions, including:
Oxidation: Ro-4987655 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ro-4987655 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Ro-4987655 is unique in its high selectivity and potency for MEK1 and MEK2 compared to other MEK inhibitors. Similar compounds include:
PD-0325901: Another MEK inhibitor with similar applications in cancer therapy.
Trametinib: A MEK inhibitor used in the treatment of melanoma.
Cobimetinib: A MEK inhibitor used in combination with other therapies for the treatment of certain types of cancer.
Ro-4987655 stands out due to its high selectivity and oral bioavailability, making it a valuable tool in both research and therapeutic applications
Properties
IUPAC Name |
3,4-difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3IN3O5/c21-14-9-12(24)3-4-15(14)25-19-13(20(30)26-31-7-5-28)8-11(17(22)18(19)23)10-27-16(29)2-1-6-32-27/h3-4,8-9,25,28H,1-2,5-7,10H2,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMYFEGKMOCQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(OC1)CC2=CC(=C(C(=C2F)F)NC3=C(C=C(C=C3)I)F)C(=O)NOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3IN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026099 | |
| Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874101-00-5 | |
| Record name | RO-4987655 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874101005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-4987655 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-4987655 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3733P75ML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ro4987655?
A1: this compound is an allosteric, ATP non-competitive inhibitor of MEK1/2 []. These kinases are crucial components of the RAS/RAF/MEK/ERK signaling cascade, which regulates vital cellular processes including proliferation, differentiation, and survival []. By inhibiting MEK1/2, this compound disrupts this pathway, ultimately leading to reduced phosphorylation of extracellular signal-regulated kinase (ERK)1/2, key downstream effectors of this pathway [, ].
Q2: What are the downstream consequences of this compound-mediated MEK inhibition?
A2: Inhibition of MEK by this compound leads to a reduction in ERK1/2 phosphorylation [, ]. This reduction in ERK1/2 activity impacts downstream signaling events, ultimately influencing cellular processes like proliferation, survival, and metabolism [, ]. In cancer cells with hyperactivated RAS/RAF/MEK/ERK signaling, this inhibition can lead to reduced tumor growth and even tumor regression [, ].
Q3: What is the pharmacokinetic profile of this compound?
A4: Research indicates that this compound exhibits favorable pharmacokinetics. It is rapidly absorbed after oral administration, with a Tmax of approximately 1 hour []. The compound demonstrates dose-proportional exposures and a half-life ranging from 4 to 6 hours, resulting in a twice-daily dosing regimen [, ]. Additionally, this compound displays moderate inter-patient variability in its pharmacokinetic parameters [].
Q4: How does this compound's pharmacokinetic profile relate to its pharmacodynamic effects?
A5: The pharmacokinetic properties of this compound contribute to its sustained target engagement. A study using peripheral blood mononuclear cells (PBMCs) as a surrogate tissue demonstrated that this compound achieves high (mean 75%) and sustained (>90% of the time above IC50) inhibition of ERK phosphorylation at its recommended phase II dose []. This sustained target inhibition is likely linked to its relatively long half-life and supports its twice-daily dosing schedule.
Q5: What is the evidence of this compound's anti-tumor activity?
A6: Preclinical studies demonstrate this compound's efficacy in inhibiting tumor growth in various xenograft models, including those with mutations in BRAF, KRAS, and NRAS []. In clinical trials, single-agent activity was observed in melanoma, including both BRAF-mutant and BRAF wild-type subtypes, and in KRAS-mutant non-small cell lung cancer (NSCLC) []. Interestingly, KRAS-mutant colorectal cancer did not respond to single-agent this compound [].
Q6: Are there any known resistance mechanisms to this compound?
A7: While the provided articles don't delve into specific resistance mechanisms for this compound, it's important to note that resistance to targeted therapies is a significant challenge in oncology. Acquired resistance can emerge through various mechanisms, including secondary mutations in the target protein or activation of bypass signaling pathways []. Further research is needed to comprehensively understand the mechanisms of resistance to this compound.
Q7: Are there any identified biomarkers for predicting response to this compound?
A8: Research suggests that metabolic changes assessed by 18F-FDG PET imaging might serve as an early predictor of response to this compound []. A study observed that patients with a greater decrease in 18F-FDG uptake after treatment tended to have better responses to this compound, suggesting a correlation between metabolic response and efficacy []. Additionally, plasma metabolomic profiling identified specific lipids whose pretreatment levels could predict objective responses to this compound in melanoma patients []. These findings highlight the potential of using metabolic imaging and metabolomic biomarkers for patient stratification and treatment monitoring.
Q8: What is the safety profile of this compound?
A9: The safety profile of this compound appears manageable based on clinical trial data. The most common adverse events were generally mild to moderate and included rash, acneiform dermatitis, and gastrointestinal disorders [, ]. Dose-limiting toxicities observed at higher doses included elevated creatine phosphokinase and blurred vision [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
-lambda5](/img/structure/B1684246.png)
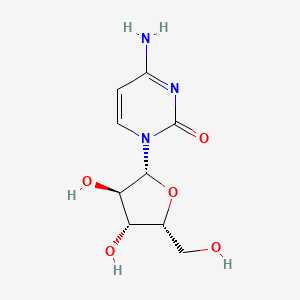
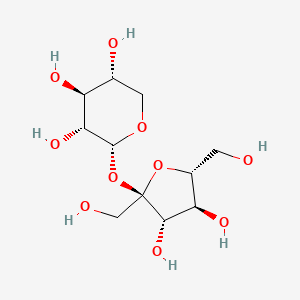
![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)
![But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1684254.png)
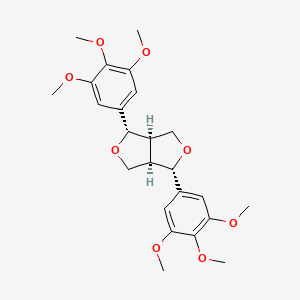
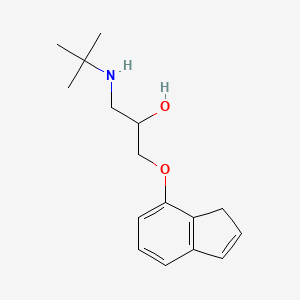

![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)
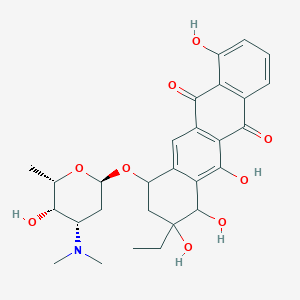

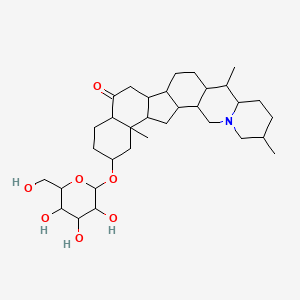

![(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene](/img/structure/B1684269.png)
